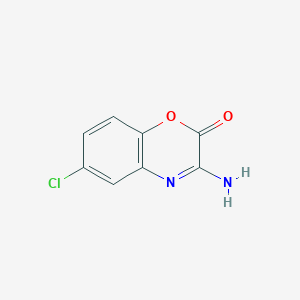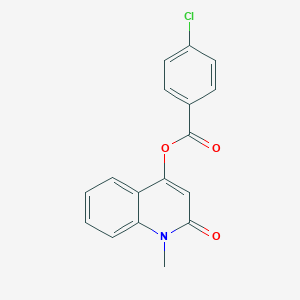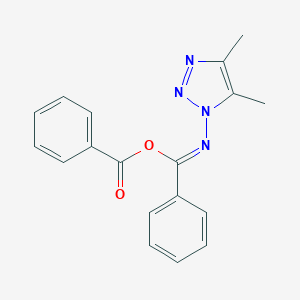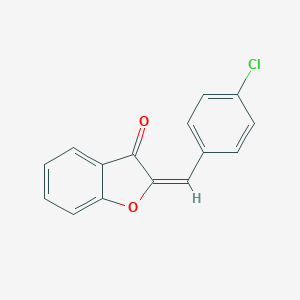![molecular formula C15H17NS B232231 N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine](/img/structure/B232231.png)
N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine, also known as DPPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPPEA belongs to the class of phenylalkylamines, which are known to exhibit various biological activities.
Mecanismo De Acción
The exact mechanism of action of N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine is not fully understood, but it is believed to act through multiple pathways. N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine has been shown to modulate the activity of various neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. Additionally, N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in the growth and survival of neurons.
Biochemical and Physiological Effects
N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine has been shown to exhibit various biochemical and physiological effects. In animal studies, N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine has been shown to reduce oxidative stress and inflammation in the brain, which are known to contribute to the development of neurological disorders. Additionally, N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine has been shown to enhance cognitive function and memory in animal models. N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine has also been shown to exhibit anti-inflammatory and anti-cancer properties in cell culture studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine has several advantages for lab experiments. It is a stable compound that can be synthesized in high yield and purity, making it suitable for various research applications. Additionally, N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine has been shown to exhibit low toxicity and good bioavailability in animal models. However, one limitation of N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the research of N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine. One area of research is to further elucidate its mechanism of action and identify potential therapeutic targets. Additionally, the development of N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine analogs with improved pharmacokinetic properties may lead to the development of more effective treatments for neurological disorders. Finally, the potential use of N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine as a biomarker for the early detection of neurological disorders warrants further investigation.
Conclusion
N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine is a promising compound that has potential therapeutic applications for neurological disorders. The synthesis of N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine has been optimized to yield high purity and yield, making it suitable for various research applications. N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine has been shown to exhibit neuroprotective effects, enhance cognitive function and memory, and exhibit anti-inflammatory and anti-cancer properties. While N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine has several advantages for lab experiments, its mechanism of action is not fully understood, which may limit its potential therapeutic applications. Further research is needed to fully elucidate its mechanism of action and identify potential therapeutic targets.
Métodos De Síntesis
N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine can be synthesized through a multi-step process that involves the reaction of 4-bromothiophenol with 4-aminobenzaldehyde to form 4-(phenylsulfanyl)benzaldehyde. This intermediate is then reacted with dimethylamine to yield N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine. The synthesis of N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine has been optimized to yield high purity and yield, making it suitable for various research applications.
Aplicaciones Científicas De Investigación
N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine has been the subject of various scientific studies due to its potential therapeutic applications. One of the most promising applications of N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine is in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine has been shown to enhance cognitive function and memory in animal models.
Propiedades
Fórmula molecular |
C15H17NS |
|---|---|
Peso molecular |
243.4 g/mol |
Nombre IUPAC |
N,N-dimethyl-1-(4-phenylsulfanylphenyl)methanamine |
InChI |
InChI=1S/C15H17NS/c1-16(2)12-13-8-10-15(11-9-13)17-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 |
Clave InChI |
MVYADPBDGQKAEN-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=CC=C(C=C1)SC2=CC=CC=C2 |
SMILES canónico |
CN(C)CC1=CC=C(C=C1)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{2-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B232148.png)
![6,11-Dihydrodibenzo[b,e]oxepin-11-yl imidothiocarbamate](/img/structure/B232155.png)
![4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B232156.png)

![1-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-3-piperidinecarboxamide](/img/structure/B232171.png)
![N-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-N-methylamine](/img/structure/B232176.png)
![2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B232179.png)






![2-[3-(Trifluoromethyl)anilino]nicotinamide](/img/structure/B232202.png)